4'-Phenoxy-2,4,6-trinitrodiphenylamine
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Overview
Description
4’-Phenoxy-2,4,6-trinitrodiphenylamine is a chemical compound with the molecular formula C18H12N4O7 and a molecular weight of 396.319 g/mol This compound is known for its unique structure, which includes a phenoxy group and multiple nitro groups attached to a diphenylamine core
Preparation Methods
The synthesis of 4’-Phenoxy-2,4,6-trinitrodiphenylamine typically involves the nitration of diphenylamine followed by the introduction of a phenoxy group. One common method involves the reaction of diphenylamine with a nitrating agent such as nitric acid to introduce the nitro groups. This is followed by the reaction with phenol or a phenoxy derivative under suitable conditions to attach the phenoxy group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4’-Phenoxy-2,4,6-trinitrodiphenylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Reduction: The nitro groups in the compound can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinone derivatives under suitable conditions.
Scientific Research Applications
4’-Phenoxy-2,4,6-trinitrodiphenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4’-Phenoxy-2,4,6-trinitrodiphenylamine involves its interaction with molecular targets through its nitro and phenoxy groups. The nitro groups can participate in electron transfer reactions, while the phenoxy group can engage in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
4’-Phenoxy-2,4,6-trinitrodiphenylamine can be compared with other nitro-substituted diphenylamine derivatives:
2,4,6-Trinitrodiphenylamine: Lacks the phenoxy group, making it less versatile in certain reactions.
4’-Methoxy-2,4,6-trinitrodiphenylamine: Contains a methoxy group instead of a phenoxy group, which can alter its reactivity and interactions.
4’-Chloro-2,4,6-trinitrodiphenylamine:
These comparisons highlight the unique features of 4’-Phenoxy-2,4,6-trinitrodiphenylamine, particularly its phenoxy group, which provides additional reactivity and potential for functionalization.
Properties
CAS No. |
143424-67-3 |
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Molecular Formula |
C18H12N4O7 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
2,4,6-trinitro-N-(4-phenoxyphenyl)aniline |
InChI |
InChI=1S/C18H12N4O7/c23-20(24)13-10-16(21(25)26)18(17(11-13)22(27)28)19-12-6-8-15(9-7-12)29-14-4-2-1-3-5-14/h1-11,19H |
InChI Key |
XYHLXVACXKGEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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